

Efficacy Comparison of FGFR Inhibitors in Cholangiocarcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Derazantinib

CAS No.: 1234356-69-4

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Drug Name	Trial Name / Phase	Patient Population	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Derazantinib	FIDES-01 (Phase 2) [1] [2]	iCCA, FGFR2 fusions (2nd line+)	21.4%	75.7%	8.0 months	17.2 months
Derazantinib	FIDES-01 (Phase 2) [1] [2]	iCCA, FGFR2 mutations/amplifications (2nd line+)	6.5%	58.1%	8.3 months	15.9 months
Pemigatinib	FIGHT-202 (Phase 2) [3] [4]	CCA, FGFR2 fusions/rearrangements (2nd line+)	35.5%	82% (SD≥16 wks)	6.9 months	21.1 months
Infigratinib	(Phase 2) [4]	CCA, FGFR2 fusion (2nd line+)	18.8%	83.3%	-	-
Futibatinib	FOENIX-CCA2	iCCA, FGFR2 fusions/rearrangements	41.7%	82.5%	8.9 months	73.1% (12-

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	(Phase 2) [4]	(2nd line+)				month OS rate)

Key Experimental Protocols and Context

For a accurate interpretation of the data, it is essential to understand the methodologies behind these key trials.

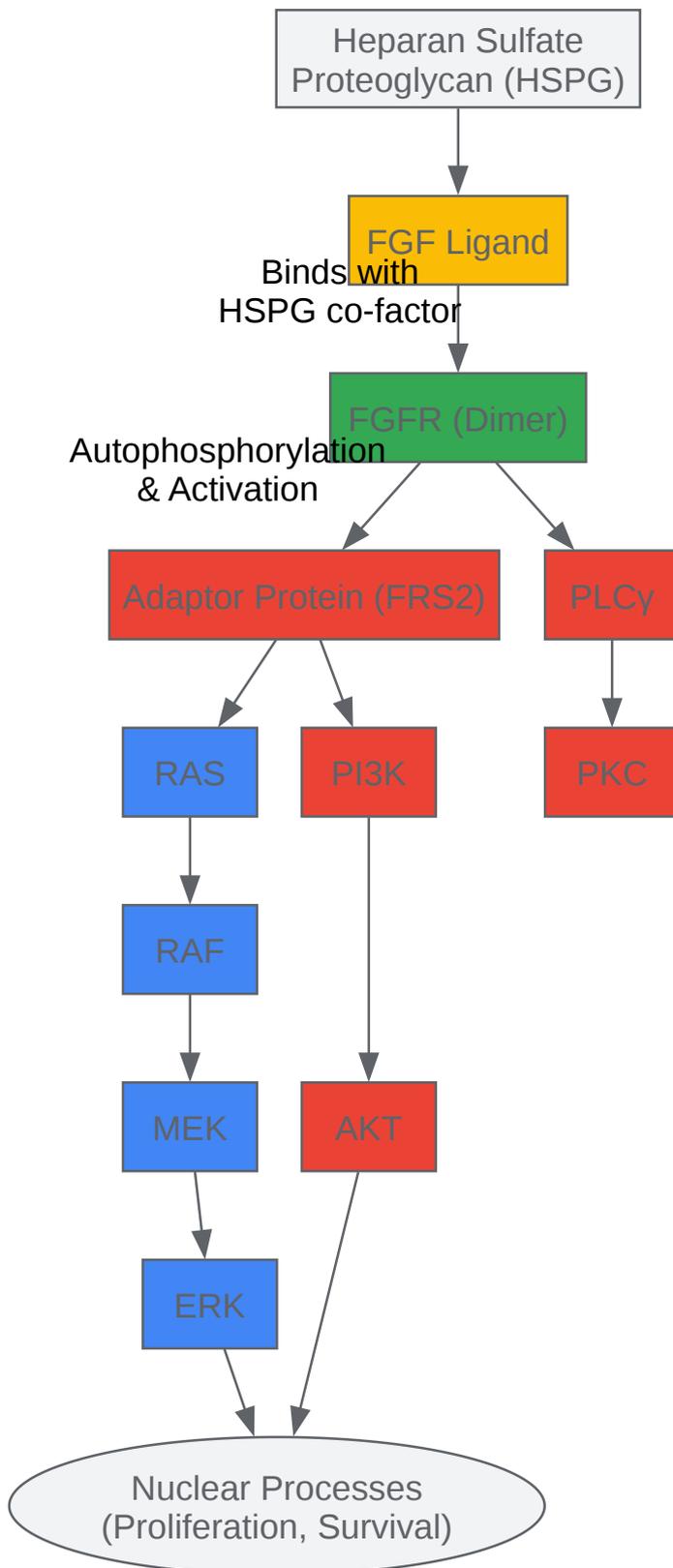
- **FIDES-01 Trial (Derazantinib)** [1] [2]:
 - **Design:** This was an open-label, single-arm, Phase 2 study.
 - **Patient Selection:** Enrolled patients with inoperable or advanced **intrahepatic CCA (iCCA)** who had received at least one prior line of chemotherapy. **FGFR2 alterations** (fusions, mutations, or amplifications) were centrally confirmed using **fluorescence in situ hybridization (FISH) or next-generation sequencing (NGS)**.
 - **Dosing:** Patients received **derazantinib** 300 mg orally once daily until disease progression or unacceptable toxicity.
 - **Endpoints:** The primary endpoints were **Objective Response Rate (ORR)** for the fusion cohort and **PFS** for the mutations/amplifications cohort, both assessed by central radiology review.
- **FIGHT-202 Trial (Pemigatinib)** [3]:
 - **Design:** This was a multicentre, open-label, Phase 2 study.
 - **Patient Selection:** Focused on patients with locally advanced or metastatic **cholangiocarcinoma** who had progressed on at least one prior therapy. Patients were grouped based on their **FGFR2 alteration status** (fusions/rearrangements, other alterations, or no alterations).
 - **Dosing:** Pemigatinib was given at 13.5 mg orally once daily in a cyclical regimen (2 weeks on, 1 week off).
 - **Endpoints:** The primary endpoint was **ORR** in the cohort of patients with **FGFR2 fusions or rearrangements**, as assessed by an independent review committee.
- **FOENIX-CCA2 Trial (Futibatinib)** [4]:
 - **Design:** This was a global, single-arm, Phase 2 study.
 - **Patient Selection:** Enrolled patients with unresectable, metastatic **iCCA** harboring **FGFR2 gene fusions or rearrangements** who had received one or more prior lines of systemic therapy.

- **Dosing:** Futibatinib was administered at 20 mg orally once daily.
- **Endpoints:** The primary endpoint was **ORR** as assessed by an independent central review.

Mechanisms of Action and Resistance

The efficacy of these agents is tied to their mechanism and the inevitable development of resistance.

- **FGFR Signaling Pathway:** FGFR inhibitors work by blocking the Fibroblast Growth Factor Receptor (FGFR) pathway. The diagram below illustrates the core signaling mechanism these drugs target.



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FGFR Signaling Pathway and Inhibitor Target: FGF ligands bind to FGFR with HSPG as a co-factor, leading to receptor dimerization and autophosphorylation. This activates key downstream pathways (RAS/RAF/MEK/ERK, PI3K/AKT, PLC γ /PKC) that drive cell proliferation and survival [5] [6]. FGFR inhibitors block this signaling at the receptor level.

- **Resistance Mechanisms:** A significant challenge with all FGFR inhibitors is acquired resistance [3] [4].
 - **On-target mutations:** Secondary mutations can occur in the **FGFR2 kinase domain** (e.g., gatekeeper mutations), reducing the drug's ability to bind effectively [3].
 - **Off-target resistance:** Cancer cells can activate alternative signaling pathways, such as the **EGFR-dependent pathway**, creating a "bypass" mechanism to sustain growth even when FGFR is blocked [3].
 - **Overcoming resistance:** Research is exploring next-generation inhibitors, such as **irreversible FGFR inhibitors** (e.g., futibatinib) that may overcome gatekeeper mutations, and **combination therapies** targeting both FGFR and parallel pathways like EGFR [3].

Key Comparative Insights for Professionals

- **Efficacy Profile:** **Derazantinib** shows **broad activity across different FGFR2 alteration types** (fusions, mutations, amplifications), though with higher ORR in fusion-positive patients [1] [2]. In direct comparison, pemigatinib and futibatinib have reported higher ORRs, but these are in populations restricted to **fusions/rearrangements only** [3] [4].
- **Toxicity Spectrum:** While not the focus of this guide, the safety profiles differ. **Derazantinib's** safety data indicates a **potentially lower incidence of some class-effect adverse events** like nail problems, hand-foot syndrome, and hyperphosphatemia compared to other inhibitors, which is a relevant consideration for clinical management [2].
- **Research Gaps:** A critical point is the **absence of head-to-head clinical trials** [4]. All cross-trial comparisons are inherently limited by differences in patient populations, prior therapies, and trial designs.

In summary, **derazantinib** is a validated therapeutic option for patients with advanced, FGFR2-altered iCCA. The choice between available FGFR inhibitors requires a nuanced consideration of the specific genetic alteration, the efficacy and safety profiles from single-arm trials, and ongoing research on resistance mechanisms.

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To cite this document: Smolecule. [Efficacy Comparison of FGFR Inhibitors in Cholangiocarcinoma].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547998#derazantinib-versus-other-fgfr-inhibitors-efficacy>]

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